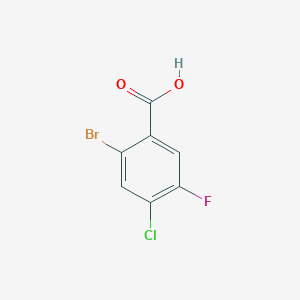

2-Bromo-4-chloro-5-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECPABOCRIPABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 5 Fluorobenzoic Acid and Analogs

Regioselective Halogenation Strategies

Achieving high regioselectivity in the halogenation of aromatic rings is a cornerstone of modern organic synthesis. For a target molecule with a specific substitution pattern like 2-Bromo-4-chloro-5-fluorobenzoic acid, the synthetic route must overcome the inherent directing effects of the substituents to place incoming halogens at the desired positions. Strategies often involve either leveraging these directing effects in a controlled manner or employing alternative chemistries that bypass these effects altogether.

Direct halogenation via electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a benzene (B151609) ring. masterorganicchemistry.com However, the regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com For precursors to this compound, the carboxyl group and existing halogens exert competing influences, making direct synthesis challenging. quora.comopenstax.org

While electrophilic substitution is the most common pathway for aromatic halogenation, free-radical mechanisms offer an alternative, particularly under specific conditions such as the presence of UV light or radical initiators. wikipedia.orgstudymind.co.uk This type of reaction proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

The process is typically initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) to form halogen radicals (Br•). These highly reactive radicals can then abstract a hydrogen atom from the aromatic ring, creating an aryl radical. This radical subsequently reacts with another halogen molecule to yield the halogenated aromatic product and a new halogen radical, which continues the chain. While this mechanism is more typical for the side chains of alkyl-substituted aromatics, certain reagents and conditions can promote radical-cation mechanisms on the aromatic ring itself. studymind.co.ukrsc.org

Table 1: Key Stages of Free-Radical Halogenation

| Stage | Description | Example Reaction (Bromination) |

|---|---|---|

| Initiation | Formation of initial radical species, often requiring energy (e.g., UV light). | Br₂ → 2 Br• |

| Propagation | A two-step cycle where a radical is consumed and another is generated. | ArH + Br• → Ar• + HBr |

| Ar• + Br₂ → ArBr + Br• | ||

| Termination | Combination of any two radicals to form a non-radical species, ending the chain. | 2 Br• → Br₂ |

In electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the substituents on the benzoic acid precursor. Substituents are broadly classified as activating or deactivating and as ortho-, para- or meta-directors. unizin.org The carboxyl group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.comyoutube.com Conversely, halogens (F, Cl, Br) are deactivating but ortho-, para-directing because their inductive electron-withdrawing effect is overridden by a resonance effect that donates electron density to the ortho and para positions. openstax.orgunizin.org

This creates a complex scenario for the synthesis of this compound. For instance, attempting to brominate a 4-chloro-5-fluorobenzoic acid precursor would result in substitution at positions dictated by the combined influence of these groups. The carboxyl group would direct the incoming electrophile to the meta position (position 3), while the fluorine and chlorine atoms would direct it to their ortho and para positions (positions 2 and 6). The precise outcome would depend on the reaction conditions and the relative strengths of these directing effects, often leading to a mixture of products that are difficult to separate. nih.gov

Table 2: Directing Effects of Relevant Substituents

| Substituent | Type | Directing Effect |

|---|---|---|

| -COOH | Deactivating | Meta quora.com |

| -F | Deactivating | Ortho, Para openstax.org |

| -Cl | Deactivating | Ortho, Para openstax.org |

| -Br | Deactivating | Ortho, Para openstax.org |

To overcome the regiochemical limitations of direct electrophilic halogenation, multi-step synthetic routes utilizing diazonium salts are frequently employed. byjus.com This powerful strategy involves the conversion of a primary aromatic amine into a diazonium salt (Ar-N₂⁺X⁻), which is a highly versatile intermediate. weebly.comlkouniv.ac.in The diazonium group can then be replaced by a wide variety of substituents, including halogens, with high precision, as its position is predetermined by the location of the amino group on the precursor. byjus.com

The process, known as diazotization, involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). lkouniv.ac.in

The introduction of fluorine onto an aromatic ring is often accomplished using the Balz-Schiemann reaction. scienceinfo.combyjus.com This reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄), which results in the formation of a relatively stable arenediazonium tetrafluoroborate salt. scienceinfo.comwikipedia.org This isolated salt is then thermally decomposed, often at high temperatures, to yield the corresponding aryl fluoride, with nitrogen gas and boron trifluoride as byproducts. byjus.comcas.cn

The Balz-Schiemann reaction is a preferred method for synthesizing aryl fluorides, as direct fluorination of aromatic hydrocarbons can be dangerously reactive and difficult to control. scienceinfo.combyjus.com Modern variations of this reaction have been developed that use other fluoride sources or catalytic systems to proceed under milder conditions. wikipedia.orgcas.cn

The true power of diazonium chemistry lies in its ability to strategically place halogens in positions that are not readily accessible through direct substitution. By selecting a starting material where an amino group is located at the desired position, a halogen can be introduced with complete regiocontrol.

For the synthesis of this compound, a plausible synthetic route would begin with a precursor such as 2-amino-4-chloro-5-fluorobenzoic acid. The amino group at the C-2 position serves as a handle for introducing the bromine atom. This precursor would undergo diazotization, followed by a Sandmeyer-type reaction, where the resulting diazonium salt is treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. This approach ensures the bromine is installed exclusively at the C-2 position, bypassing the conflicting directing effects that would complicate a direct bromination attempt.

Multi-Step Approaches via Diazonium Chemistry for Controlled Halogen Introduction

Transition Metal-Catalyzed Approaches to Aryl Halide Synthesis and Functionalization

Transition metal catalysis offers powerful tools for the formation and functionalization of carbon-halogen bonds on aromatic rings. Palladium, copper, and ruthenium complexes have emerged as particularly effective catalysts for these transformations, enabling the synthesis of a wide array of halogenated benzoic acids with high precision and efficiency.

Palladium-Catalyzed Reactions in the Synthesis of Halogenated Benzoic Acids

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct palladium-catalyzed halogenation of benzoic acids is less common, palladium catalysts are instrumental in the synthesis of benzoic acid derivatives from aryl halides through carbonylation reactions. For instance, a method for synthesizing benzoic acids from aryl iodides utilizes carbon dioxide (CO2) and water as sustainable feedstocks. This process involves the electrochemical reduction of CO2 to carbon monoxide (CO), which then participates in a palladium-catalyzed hydroxycarbonylation of the aryl iodide. This approach, which can be mediated by a heterogeneous palladium catalyst supported on a metal-organic framework (MOF), such as Pd(II)@MIL-101(Cr)-NH2, provides a pathway to various benzoic acid derivatives at room temperature. nih.govnih.gov

The versatility of palladium catalysis is further demonstrated in the carbonylative synthesis of α-fluoro-substituted malonates from (fluoro)bromoacetates, showcasing its utility in constructing complex fluorinated molecules. researchgate.net These methodologies highlight the potential for adapting palladium-catalyzed carbonylation strategies for the synthesis of halogenated benzoic acids from corresponding polyhalogenated aryl precursors.

Copper-Mediated Transformations for Aryl Halide Scaffolds

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the functionalization of aryl halides. A notable application is the chemo- and regioselective amination of 2-bromobenzoic acids. nih.govorganic-chemistry.org This method allows for the selective replacement of the bromine atom adjacent to the carboxylic acid group, without the need for protecting the acid functionality. nih.govorganic-chemistry.org The reaction proceeds effectively with a variety of aliphatic and aromatic amines, utilizing a catalytic system of copper powder and copper(I) oxide in 2-ethoxyethanol at elevated temperatures. nih.govorganic-chemistry.org This selectivity is crucial when dealing with polyhalogenated substrates where different halogen atoms exhibit varying reactivities.

The influence of directing groups is significant in copper-mediated transformations. For example, the proximity of a pyridine group can dramatically accelerate the rate of fluoroalkylation of aryl bromides and chlorides. nih.gov This directing group effect can be exploited to achieve site-selective functionalization in the synthesis of complex halogenated aromatic compounds.

Ruthenium-Catalyzed Arylation of Benzoic Acid Derivatives

Ruthenium catalysts have gained prominence for their ability to mediate C-H activation and subsequent arylation of benzoic acids. d-nb.infonih.gov This approach allows for the direct formation of biaryl structures by coupling benzoic acids with aryl halides. A key advantage of this methodology is the use of the carboxylic acid group as an effective directing group, ensuring ortho-selectivity. nih.gov

Several ruthenium-based catalytic systems have been developed for this transformation. For instance, a system comprising [(p-cym)RuCl2]2 and a phosphine ligand like PEt3·HBF4 can efficiently catalyze the ortho-C-H arylation of benzoic acids with aryl bromides. nih.gov For less reactive aryl chlorides, dl-pipecolinic acid can be used as an alternative ligand. nih.gov Another effective catalyst is Ru(t-BuCN)62, which has been shown to facilitate the C-H arylation of fluoroarenes in the presence of a benzoic acid additive. acs.org These reactions are often performed in solvents like N-methyl-2-pyrrolidone (NMP) with a base such as potassium carbonate. nih.gov The ability to use inexpensive ruthenium catalysts and the potential for traceless removal of the directing carboxylate group make this a highly attractive strategy for synthesizing functionalized biaryls derived from halogenated benzoic acids. nih.govnih.gov

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Halogenated Benzoic Acid Synthesis and Functionalization

| Catalytic System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium/MOF | Hydroxycarbonylation | Aryl iodides, CO2 | Sustainable, room temperature, heterogeneous catalyst. nih.govnih.gov |

| Copper/Cu2O | Amination | 2-Bromobenzoic acids, amines | Chemo- and regioselective, no acid protection needed. nih.govorganic-chemistry.org |

| Ruthenium/Phosphine | C-H Arylation | Benzoic acids, aryl halides | Ortho-selective, carboxylic acid as directing group. nih.govnih.gov |

Sustainable and Green Chemical Synthesis Protocols for Halogenated Aromatics

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. Key considerations include the choice of solvents and the development of environmentally benign catalysts.

Solvent Selection: Aqueous Media and Bio-Derived Solvents

The selection of a solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. core.ac.ukresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. youtube.comresearchgate.net Research has demonstrated that water can sometimes accelerate reaction rates and enhance selectivity. youtube.comresearchgate.net For instance, the electrochemical reduction of CO2 to CO for subsequent palladium-catalyzed reactions can be performed in an aqueous electrolyte. nih.govnih.gov

Bio-derived solvents, obtained from renewable biomass sources, are emerging as promising alternatives to petroleum-based solvents. researchgate.netyoutube.comrsc.org These solvents, such as limonene and p-cymene, are being investigated for their potential in various organic transformations. researchgate.net The development of a broader range of bio-based solvents is crucial for replacing conventional solvents across different reaction types. core.ac.ukrsc.org

Eco-Catalyst Systems and Their Application

Eco-catalyst systems focus on using catalysts that are abundant, non-toxic, and can operate under mild conditions. While the term "eco-catalyst" can be broad, it often refers to systems that avoid heavy, toxic metals or utilize them in a highly efficient and recyclable manner.

In the context of halogenated aromatic synthesis, the use of heterogeneous catalysts, such as the MOF-supported palladium catalyst mentioned earlier, is a step towards greener synthesis. nih.govnih.gov These catalysts can be more easily separated from the reaction mixture and potentially recycled, reducing waste.

Furthermore, the development of electrocatalytic processes represents a green approach to chemical synthesis. mdpi.com By using electricity to drive reactions, it is possible to reduce the reliance on chemical oxidants and reductants. The electrocarboxylation of aryl halides using CO2 in ionic liquids is an example of combining green technologies to synthesize valuable products like cyanobenzoic acid. mdpi.com The use of organocatalysts, such as benzoic acid itself for ring-opening polymerizations, also represents a move away from metal-based catalysts where applicable. researchgate.net Additionally, zeolites, which are solid acid catalysts, have been explored for reactions like the benzoylation of phenol with benzoic acid, offering a heterogeneous and potentially more environmentally friendly alternative to homogeneous Friedel-Crafts catalysts. mdpi.com

Table 2: Green Chemistry Approaches in Halogenated Aromatic Synthesis

| Green Approach | Example | Advantages |

|---|---|---|

| Aqueous Media | Electrochemical reduction of CO2 in aqueous electrolyte. nih.govnih.gov | Non-toxic, non-flammable, abundant. youtube.comresearchgate.net |

| Bio-Derived Solvents | Use of limonene or p-cymene in organic synthesis. researchgate.net | Renewable feedstock, potential for reduced toxicity. rsc.org |

| Heterogeneous Catalysis | Pd(II)@MIL-101(Cr)-NH2 for hydroxycarbonylation. nih.govnih.gov | Ease of separation, potential for recyclability. |

| Electrocatalysis | Electrocarboxylation of aryl halides with CO2. mdpi.com | Reduces use of chemical reagents, uses electricity as a "green" reagent. |

| Organocatalysis | Benzoic acid-catalyzed ring-opening polymerization. researchgate.net | Avoids use of metals, catalyst can be simple and recyclable. |

| Solid Acid Catalysis | Zeolites for benzoylation reactions. mdpi.com | Heterogeneous, avoids corrosive homogeneous catalysts. |

Microwave-Assisted Synthetic Enhancements for Aryl Halide Transformations

Microwave-assisted organic synthesis has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods, particularly in the functionalization of aryl halides. sphinxsai.com The application of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity, making it a powerful tool for the synthesis of complex molecules like this compound and its analogs. asianjpr.comindianchemicalsociety.com This section explores the principles of microwave heating and its application in key transformations of aryl halides relevant to the synthesis of polyhalogenated benzoic acids.

The primary advantages of microwave-assisted synthesis stem from its unique heating mechanism. sphinxsai.com Unlike conventional heating, where heat is transferred through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijprdjournal.com This efficient energy transfer can overcome large activation barriers and accelerate reaction rates, often by orders of magnitude. sphinxsai.comasianjpr.com

Aryl halide transformations, which are central to the synthesis of compounds like this compound, often require harsh reaction conditions and long reaction times under conventional heating. Microwave irradiation has been shown to significantly enhance the efficiency of these reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and carbonylation reactions, which are fundamental for introducing the carboxylic acid moiety or other functional groups onto an aromatic ring, are notably accelerated under microwave conditions. mdpi.com

Research has demonstrated that microwave-assisted palladium-catalyzed hydroxylation of aryl chlorides can be achieved in significantly shorter times compared to conventional heating. For example, various aryl chlorides have been successfully converted to their corresponding phenols in high yields within 20-30 minutes under microwave irradiation, whereas conventional methods may require several hours. organic-chemistry.org Similarly, palladium-catalyzed cyanation of aryl halides is also expedited under microwave assistance. researchgate.net

The synthesis of substituted benzoic acids has also been a focus of microwave-assisted methodologies. The hydrolysis of benzamides to benzoic acids, a reaction that can be sluggish under conventional reflux, is completed in a fraction of the time with microwave heating. rasayanjournal.co.in Furthermore, microwave-assisted esterification of benzoic acids has been shown to be highly efficient. mdpi.com

While a direct microwave-assisted synthesis of this compound is not extensively documented, the enhancements observed in analogous aryl halide transformations provide a strong basis for its application. For example, the introduction of the carboxyl group onto a pre-functionalized bromo-chloro-fluorobenzene ring via palladium-catalyzed carbonylation could be significantly accelerated. acs.orgacs.org Molybdenum-mediated carbonylation of aryl halides under microwave irradiation has also been reported as an efficient method. acs.org

Moreover, regioselective halogenation of aromatic compounds, a critical step in building polyhalogenated molecules, has been successfully performed under microwave conditions, often with improved yields and selectivity. nih.gov The use of N-halosuccinimides as halogenating agents in palladium-catalyzed C-H halogenation under microwave irradiation has proven to be a time-saving and effective method. nih.gov

To illustrate the advantages of microwave-assisted synthesis in transformations relevant to the synthesis of this compound and its analogs, the following table summarizes comparative data from the literature for similar reactions.

| Reaction Type | Substrate | Conditions (Conventional) | Yield (Conventional) | Time (Conventional) | Conditions (Microwave) | Yield (Microwave) | Time (Microwave) | Reference |

| Amide Synthesis | Benzoic Acid Derivatives | Reflux | 65-72% | Several hours | Microwave irradiation | 83-93% | 3-7 min | nih.gov |

| Hydrolysis of Benzamide | Benzamide | Reflux | ~20% | 1 hr | 20% H2SO4, Microwave | 99% | 7 min | rasayanjournal.co.in |

| Halogenation | 3-phenyl-2H-benzo[b] indianchemicalsociety.comresearchgate.netoxazin-2-one | Conventional heating | 60% | 8 hours | Pd(OAc)2, NCS, Microwave, 120°C | 75% | 30 min | nih.gov |

| Esterification | Benzoic Acid | Reflux | - | 30 min | H2SO4, Microwave, 225W | - | 10 min |

Interactive Data Table

The data clearly indicates that microwave-assisted methods consistently outperform conventional heating in terms of reaction time and often provide improved yields. These findings strongly suggest that the application of microwave technology could significantly streamline the synthesis of this compound and its analogs, offering a more efficient and environmentally friendly approach to these valuable compounds.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 4 Chloro 5 Fluorobenzoic Acid

Halogen-Specific Reactivity and Selectivity in Carbon-Halogen Bond Transformations

The presence of three different halogens on the aromatic ring of 2-bromo-4-chloro-5-fluorobenzoic acid dictates a predictable hierarchy of reactivity, which can be exploited for selective chemical modifications. This selectivity is primarily governed by the differing strengths of the C-Br, C-Cl, and C-F bonds and their susceptibility to various reaction mechanisms.

Site-Selective Cross-Coupling Reactions of Polyhalogenated Benzoic Acids

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. In polyhalogenated systems, the selectivity of these reactions is typically determined by the oxidative addition step, where the metal catalyst inserts into a carbon-halogen bond. nih.gov

The general order of reactivity for halogens in oxidative addition is C-I > C-Br > C-Cl > C-F. nih.gov This trend is attributed to the decreasing bond dissociation energies down the halogen group. For this compound, this principle implies that a palladium catalyst will selectively insert into the C-Br bond over the C-Cl and C-F bonds. nih.govresearchgate.net This inherent reactivity difference allows for the selective functionalization at the C2 position (the carbon bearing the bromine atom).

The regioselectivity of oxidative addition is the critical factor in determining the outcome of cross-coupling reactions with polyhalogenated substrates. nih.gov The primary determinant is the carbon-halogen bond dissociation energy; weaker bonds undergo cleavage more readily. acs.org

In the case of this compound, the C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the preferred site for oxidative addition with typical palladium catalysts. nih.gov This selectivity allows for a stepwise functionalization approach, where the bromine is replaced first, followed by reaction at the chlorine under more forcing conditions, while the fluorine atom generally remains untouched.

Table 1: Relative Bond Dissociation Energies and Reactivity in Oxidative Addition

| Carbon-Halogen Bond | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-F | ~115 | Very Low |

| C-Cl | ~96 | Low |

| C-Br | ~81 | High |

Note: Values are approximate and can vary based on the specific molecular environment.

While bond strength is the dominant factor, electronic effects and steric hindrance also modulate reactivity. bohrium.com Electron-withdrawing groups, like the carboxylic acid and the halogens themselves, can make the aromatic ring more electrophilic, which can influence the rate of oxidative addition. nih.gov For this compound, all substituents are electron-withdrawing. The carboxylic acid group at C1, the bromine at C2, the chlorine at C4, and the fluorine at C5 all contribute to the electronic character of the ring.

Steric hindrance around the halogen can also affect the approach of the bulky metal catalyst. In this molecule, the bromine at the C2 position is ortho to the carboxylic acid group. This proximity could potentially lead to steric hindrance or a directing effect from the carboxylate group, depending on the specific catalyst and reaction conditions. bohrium.com However, the inherent high reactivity of the C-Br bond usually overrides these secondary effects. escholarship.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Benzoic Acid Systems

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

The reactivity order for halogens as leaving groups in SNAr reactions is typically the reverse of that for oxidative addition: F > Cl > Br > I. wikipedia.orguomustansiriyah.edu.iq This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond and stabilizes the intermediate. nih.govcsbsju.edu

For this compound, the ring is activated towards nucleophilic attack by the strongly electron-withdrawing carboxylic acid group and the three halogen substituents. masterorganicchemistry.com Based on the general SNAr reactivity trend, the fluorine atom at C5 would be the most susceptible to substitution, followed by the chlorine at C4, and then the bromine at C2. The positions of the electron-withdrawing groups ortho and para to the leaving group are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. csbsju.educhemistrysteps.com In this molecule, the fluorine at C5 is para to the bromine at C2 and meta to the carboxylic acid at C1 and the chlorine at C4. The chlorine at C4 is para to the carboxylic acid. This positioning significantly activates the ring for SNAr.

Reductive Dehalogenation and Hydrodehalogenation Mechanisms

Reductive dehalogenation, or hydrodehalogenation, is a reaction that replaces a halogen atom with a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and H₂ or a hydride source like sodium formate). rsc.orgepa.govthieme-connect.de The selectivity of this reaction generally follows the same trend as oxidative addition, based on the carbon-halogen bond strength.

Therefore, for this compound, the C-Br bond would be reduced most readily. mdpi.com This allows for the selective removal of the bromine atom while leaving the chlorine and fluorine atoms intact. More vigorous reaction conditions would be required to subsequently remove the chlorine, and the fluorine would be the most resistant to reduction. This selective dehalogenation can be a useful synthetic strategy for preparing less halogenated derivatives. acs.orgresearchgate.net

Table 2: Predicted Selectivity of Major Reaction Types for this compound

| Reaction Type | Most Reactive Site | Least Reactive Site | Governing Principle |

|---|---|---|---|

| Cross-Coupling (Oxidative Addition) | C2-Br | C5-F | C-X Bond Strength (I > Br > Cl > F) |

| Nucleophilic Aromatic Substitution (SNAr) | C5-F | C2-Br | Halogen Electronegativity (F > Cl > Br > I) |

Advanced C-H Functionalization of Benzoic Acid Frameworks

In addition to reactions at the carbon-halogen bonds, the C-H bonds on the aromatic ring can also be functionalized. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for direct functionalization without the need for pre-installed reactive handles. researchgate.net

The carboxylic acid group is a well-established directing group in C-H activation, typically directing functionalization to the ortho C-H positions. researchgate.netnih.govnih.gov In this compound, there are two ortho positions: C2 (substituted with bromine) and C6 (substituted with hydrogen). Therefore, the carboxylic acid group would direct a catalyst (e.g., based on ruthenium, rhodium, iridium, or palladium) to the C-H bond at the C6 position. mdpi.comresearchgate.net This allows for the introduction of various substituents, such as alkyl, aryl, or other functional groups, at this specific site. acs.orgnih.gov

The presence of the multiple halogen substituents could electronically influence the C-H activation step, but the directing effect of the carboxylate group is generally the dominant factor in determining the site of reaction. researchgate.net This C-H functionalization provides a complementary method to the C-X coupling reactions for elaborating the structure of this compound.

Directed Ortho-C-H Activation Strategies

The carboxylic acid group in this compound can act as a directing group, facilitating the functionalization of the C-H bond at the ortho position. This process, known as directed ortho-C-H activation, typically involves the formation of a metallacyclic intermediate.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and palladium, are commonly employed for this transformation. semanticscholar.orgnih.govnih.gov The reaction mechanism generally proceeds through the following key steps:

Coordination: The carboxylic acid coordinates to the metal center.

C-H Activation: The metal catalyst then activates a C-H bond at the ortho position, often through a concerted metalation-deprotonation (CMD) pathway. nih.gov This step leads to the formation of a stable five- or six-membered metallacycle.

Functionalization: The resulting metallacycle can then react with a variety of coupling partners, such as alkenes, alkynes, or aryl halides, to introduce a new functional group at the ortho position. nih.gov

Catalyst Regeneration: Reductive elimination of the product regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

The regioselectivity of this process is primarily controlled by the directing ability of the carboxylic acid group. However, the electronic and steric properties of the other substituents on the aromatic ring can also influence the reaction's efficiency and outcome. In the case of this compound, the presence of multiple halogen atoms can impact the electron density of the ring and potentially influence the rate and selectivity of the C-H activation step.

Recent advancements in this area have focused on developing more efficient and versatile catalytic systems. For instance, the use of transient directing groups has emerged as a powerful strategy to achieve ortho-C-H functionalization of benzoic acids. acs.org These directing groups can be installed in situ, direct the C-H activation, and then be readily removed, offering a more atom-economical approach.

| Catalyst | Directing Group | Coupling Partner | Key Features |

|---|---|---|---|

| Ruthenium Complexes | Carboxylic Acid | Aryl Halides, Alkenes | Enables arylation and alkenylation. semanticscholar.orgnih.gov |

| Palladium Complexes | Transient Directing Groups | Various | Offers atom economy and versatility. acs.org |

| Iridium Complexes | Carboxylic Acid | Iodinating Agents | Allows for selective ortho-iodination. acs.org |

Chelation-Assisted Meta-C-H Functionalization of Electron-Poor Arenes

While ortho-C-H activation is a well-established strategy, functionalization at the meta position of electron-poor arenes like this compound presents a significant challenge. nih.gov The inherent electronic properties of the substituted benzene (B151609) ring often direct reactions to the ortho and para positions. However, the development of chelation-assisted strategies has enabled selective meta-C-H functionalization. nih.govacs.orgacs.org

This approach utilizes a directing group that positions a metal catalyst at the meta position of the aromatic ring. Nitrile-based directing groups have proven particularly effective for this purpose. nih.govacs.org The mechanism involves the formation of a large metallacyclic intermediate that spans the meta-C-H bond.

The key to successful meta-C-H functionalization lies in the design of the directing group and the choice of the metal catalyst. The directing group must be able to form a stable, yet reactive, metallacycle that favors activation of the meta-C-H bond over other positions. Palladium catalysts are frequently used in these reactions. nih.gov

For electron-poor arenes, the electronic nature of the substrate can further complicate meta-C-H functionalization. The electron-withdrawing effects of the halogen and carboxylic acid groups in this compound decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the metal catalyst. Overcoming this challenge often requires carefully optimized reaction conditions and the use of highly active catalytic systems.

| Strategy | Directing Group | Catalyst | Key Features |

|---|---|---|---|

| Chelation-Assistance | Nitrile-based templates | Palladium | Enables functionalization of electron-poor arenes. nih.gov |

| Silicon-based tethers | Nitrile-containing groups | Palladium | Allows for facile introduction and removal of the directing group. nih.govacs.org |

Functionalization at Para-Positions through Directed or Undirected Pathways

Functionalization at the para-position of polysubstituted benzene rings like this compound is challenging due to the presence of multiple substituents that can direct reactions to other positions. However, both directed and undirected pathways can potentially lead to para-functionalization.

In a directed approach, a specifically designed directing group can be employed to position a metal catalyst at the para position. This strategy often relies on the geometry of the directing group to overcome the inherent electronic biases of the substrate. For example, a U-shaped template has been used to achieve meta-selective C-H functionalization of phenols, and similar principles could potentially be applied to achieve para-selectivity with an appropriately designed template. nih.gov

Undirected pathways for para-functionalization typically rely on the inherent reactivity of the substrate and the reaction conditions. For instance, in some palladium-catalyzed C-H arylation reactions of simple arenes, meta- and para-selectivity can be observed depending on the electronic nature of the arene and the reaction conditions. nih.gov For this compound, the interplay of the electronic effects of the bromo, chloro, and fluoro substituents could potentially lead to some degree of para-selectivity under specific undirected C-H activation conditions. However, achieving high selectivity for the para-position in such a highly substituted and electron-poor system remains a significant synthetic challenge.

Recent research has explored the use of specialized ligands and templates to achieve para-selective C-H functionalization. nih.gov While these methods have shown promise for certain substrates, their applicability to complex molecules like this compound has yet to be extensively demonstrated.

Carboxylic Acid Moiety Reactivity and Derivatization

The carboxylic acid group is a versatile functional handle that allows for a wide range of transformations, providing access to a variety of derivatives with different chemical and physical properties.

Transformations to Acid Halides and Other Carboxylic Acid Derivatives

One of the most common transformations of carboxylic acids is their conversion to acid halides, particularly acid chlorides. This is typically achieved by treating the carboxylic acid with a thionyl chloride or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be readily converted into a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides.

For this compound, conversion to the corresponding acid chloride, 2-bromo-4-chloro-5-fluorobenzoyl chloride, is a key step in the synthesis of many of its derivatives. This transformation is typically carried out using standard halogenating agents.

The resulting acid chloride can then be reacted with a wide range of nucleophiles to form various derivatives. For example, reaction with alcohols in the presence of a base yields esters, while reaction with amines produces amides. These derivatization reactions are often high-yielding and allow for the introduction of a wide range of functional groups.

Decarboxylative Reactions: Mechanisms and Synthetic Applications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another important reaction of carboxylic acids. For aromatic carboxylic acids, this transformation typically requires harsh conditions, such as high temperatures. nih.gov However, the development of transition metal-catalyzed decarboxylative coupling reactions has provided milder and more versatile methods for the functionalization of benzoic acids.

The mechanism of decarboxylation can vary depending on the reaction conditions and the substrate. In some cases, the reaction may proceed through a radical pathway, where the carboxylic acid is first oxidized to a carboxyl radical, which then loses carbon dioxide to form an aryl radical. This aryl radical can then be trapped by a variety of reagents to form new C-C or C-heteroatom bonds.

In other cases, the decarboxylation may proceed through an organometallic intermediate. For example, in some palladium-catalyzed decarboxylative couplings, the carboxylic acid is believed to coordinate to the palladium center, followed by decarboxylation to form an arylpalladium intermediate. This intermediate can then undergo further reactions, such as cross-coupling with other reagents.

Decarboxylative reactions of this compound could provide a route to the corresponding 1-bromo-3-chloro-4-fluorobenzene, a valuable intermediate in its own right. Furthermore, decarboxylative coupling reactions could be used to introduce a variety of functional groups at the position of the former carboxylic acid group. For instance, decarboxylative halogenation can be used to replace the carboxyl group with a halogen atom. nih.govacs.org

Theoretical Chemistry and Computational Modeling of Polyhalogenated Aromatic Carboxylic Acids

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like 2-Bromo-4-chloro-5-fluorobenzoic acid. These methods allow for a detailed analysis of factors governing reaction selectivity and provide a basis for developing predictive models.

Palladium(0)-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. For polyhalogenated substrates like this compound, the regioselectivity of the initial oxidative addition step is a critical determinant of the final product distribution. The reaction can proceed at either the C-Br or the C-Cl bond.

Computational studies on related bromochlorobenzene systems reveal that the oxidative addition to a Pd(0) center is generally favored at the C-Br bond over the C-Cl bond. This preference is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to cleavage. The transition state for the oxidative addition at the C-Br bond is typically lower in energy.

For this compound, it is predicted that a Pd(0) catalyst would preferentially undergo oxidative addition at the C2-Br bond rather than the C4-Cl bond. This selectivity is primarily governed by the inherent weakness of the C-Br bond.

Table 1: Predicted Regioselectivity in Pd(0)-Catalyzed Oxidative Addition

| Reactive Site | Predicted Major Product | Rationale |

| C2-Br | Oxidative addition at the C-Br bond | Lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. |

| C4-Cl | Oxidative addition at the C-Cl bond | Higher bond dissociation energy of the C-Cl bond. |

Note: This prediction is based on general trends observed for polyhalogenated aromatic compounds in the absence of specific experimental data for this compound.

The BDE of a carbon-halogen bond is influenced by the nature of the halogen and the electronic environment of the benzene (B151609) ring. Generally, for a given aromatic system, the C-Br bond is weaker than the C-Cl bond. The presence of other halogens and the carboxylic acid group can further modulate these BDEs through their electronic effects.

Table 2: Estimated Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds

| Bond | Estimated BDE (kcal/mol) |

| C-Br in Bromobenzene | ~81 |

| C-Cl in Chlorobenzene | ~96 |

| C-F in Fluorobenzene | ~124 |

| C2-Br in this compound | ~79-82 |

| C4-Cl in this compound | ~94-97 |

Note: The BDE values for this compound are estimations based on the values for monosubstituted benzenes and the expected influence of the other substituents.

The lower estimated BDE for the C2-Br bond in this compound further supports the prediction of preferential oxidative addition at this site.

Computational methods can be employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can serve as a valuable tool for structure elucidation and for correlating electronic structure with reactivity. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra.

For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electronegativity and anisotropic effects of the halogen substituents and the carboxylic acid group. The predicted chemical shifts can help in assigning the signals in an experimental spectrum and can also provide insights into the electron distribution within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-COOH | - | ~165-170 |

| C2-Br | - | ~115-120 |

| C3-H | ~7.8-8.0 | ~135-140 |

| C4-Cl | - | ~130-135 |

| C5-F | - | ~155-160 (J_CF) |

| C6-H | ~7.5-7.7 | ~120-125 |

Note: These are estimated chemical shift ranges based on additive models and calculations for similar halogenated benzoic acids. Actual values may vary.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by a delicate balance of steric and electronic interactions, including intramolecular hydrogen and halogen bonding.

In this compound, the carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O). Intramolecular hydrogen bonding can occur between the carboxylic acid proton and the adjacent bromine atom at the C2 position. This interaction can influence the orientation of the carboxylic acid group relative to the benzene ring.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). In this molecule, intramolecular halogen bonds could potentially exist between the halogen atoms, for instance, between the bromine at C2 and the chlorine at C4, or between the chlorine at C4 and the fluorine at C5, although these are likely to be weak given the geometry of the aromatic ring.

Computational studies on substituted benzoic acids have shown that the energy of the molecule varies with the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring. For ortho-substituted benzoic acids, steric hindrance between the ortho-substituent and the carboxylic acid group can lead to a non-planar arrangement being the most stable conformation.

For this compound, a computational conformational analysis would likely reveal two main low-energy conformers corresponding to the syn and anti orientations of the carboxylic acid proton relative to the C2-Br bond. The presence of an intramolecular hydrogen bond between the carboxylic proton and the bromine atom would favor the syn conformation. The potential energy surface would show the energy barriers for rotation around the C1-C(OOH) bond.

Table 4: Predicted Conformational Preferences

| Conformer | Key Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Syn | ~0° | 0 (most stable) | Intramolecular O-H···Br hydrogen bond |

| Anti | ~180° | > 2 | Steric repulsion between C=O and Br |

Note: The relative energies are estimations based on studies of analogous ortho-substituted benzoic acids.

Quantitative Structure-Property Relationships (QSPR) and Molecular Field Analysis

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-describing features of a set of chemical compounds with a particular physicochemical property or biological activity. In the context of polyhalogenated aromatic carboxylic acids, such as this compound, QSPR models can be developed to predict various characteristics, including acidity, toxicity, and reactivity. These models are built upon the calculation of a wide array of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Molecular Field Analysis (MFA) is a three-dimensional QSPR (3D-QSPR) technique that characterizes the steric and electrostatic fields of a molecule. By aligning a series of molecules and calculating these fields at various points on a grid surrounding them, MFA can identify the spatial regions where variations in these fields correlate with changes in the observed property. This information is invaluable for understanding the interactions between the molecule and its environment, be it a solvent, a receptor, or a reactant.

Comparative Molecular Field Analysis (CoMFA) in Polyhalogenated Systems

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that quantitatively relates the biological activity or other properties of a set of molecules to their 3D shape and electrostatic characteristics. The fundamental principle of CoMFA is that the interactions between a ligand and its receptor are non-covalent and that changes in biological activity correlate with variations in the steric and electrostatic fields of the ligands.

In a typical CoMFA study involving polyhalogenated aromatic systems, the molecules are first aligned based on a common substructure or a pharmacophore model. For each molecule, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at the intersections of a 3D grid surrounding the aligned molecules, using a probe atom (typically a sp3 carbon with a +1 charge). This process generates a large matrix of energy values for each molecule.

Partial Least Squares (PLS) analysis is then employed to derive a linear correlation between the CoMFA field descriptors and the experimental property values. The resulting QSAR model can be visualized through 3D contour maps, which highlight regions where steric bulk or specific electrostatic charges are predicted to enhance or diminish the property of interest.

A CoMFA study on a series of aryl carboxylic acid amide derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors resulted in a statistically significant model with a cross-validated coefficient (q²) of 0.636 and a conventional coefficient (r²) of 0.993. nih.gov Such high correlation coefficients indicate a robust and predictive model. The contour maps generated from this study provided valuable insights into the structural requirements for inhibitory activity. nih.gov

| Statistical Parameter | CoMFA Model | CoMSIA Model |

| Cross-validated coefficient (q²) | 0.636 | 0.604 |

| Conventional coefficient (r²) | 0.993 | 0.950 |

| Predicted correlation coefficient (r² pred) | 0.563 | 0.523 |

| This table presents the statistical validation parameters for CoMFA and CoMSIA models developed for a series of aryl carboxylic acid amide derivatives. nih.gov |

Molecular Dynamics Simulations for Reaction Environments

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, solvent effects, and energetic landscapes of chemical reactions.

For polyhalogenated aromatic carboxylic acids, MD simulations can be employed to investigate their behavior in various reaction environments. For instance, the simulation can model the interactions of this compound with solvent molecules, catalysts, or other reactants. This allows for the elucidation of reaction mechanisms at an atomic level of detail.

Key insights that can be gained from MD simulations include:

Solvation Structure: Understanding how solvent molecules arrange around the carboxylic acid group and the halogen substituents is crucial for predicting solubility and reactivity.

Conformational Dynamics: MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might orient itself within the active site of an enzyme or on a catalytic surface.

Reaction Pathways: By simulating the approach of a reactant, it is possible to map out the potential energy surface of the reaction and identify the most likely reaction pathways and transition states. This can aid in the design of more efficient synthetic routes or in understanding the mechanisms of toxicity.

In a study on the interaction between palmitic acid and high-pressure CO2, molecular dynamics simulations were used to analyze the conformational changes of the molecule and the interactions between the different components. nih.gov This provided strong theoretical support for the microscopic mechanism analysis. nih.gov Similarly, MD simulations have been used to explore the stability of halogen-substituted inhibitors binding to a 17β-HSD1 receptor, confirming the strength of each complex during the simulation. mdpi.com

| Simulation Parameter | Typical Value/Condition |

| Force Field | OPLS4, AMBER, CHARMM |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) |

| Simulation Time | Nanoseconds to microseconds |

| Temperature | Controlled via thermostat (e.g., Nosé-Hoover) |

| Pressure | Controlled via barostat (e.g., Parrinello-Rahman) |

| This table outlines typical parameters used in molecular dynamics simulations of organic molecules in solution. |

Advanced Spectroscopic Characterization Techniques for 2 Bromo 4 Chloro 5 Fluorobenzoic Acid Structural Elucidation

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The analysis of the FTIR spectrum of 2-Bromo-4-chloro-5-fluorobenzoic acid would reveal characteristic absorption bands corresponding to its various functional groups.

The spectrum is expected to be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. Another key feature would be the sharp and intense absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid group.

The aromatic C-H stretching vibrations are anticipated to appear as weaker bands in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the benzene (B151609) ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. Furthermore, the substitutions on the aromatic ring will influence the positions of these bands. The C-Br, C-Cl, and C-F stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region (below 1300 cm⁻¹), providing crucial information about the halogen substitutions.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1200-1300 | Medium |

| C-F Stretch | 1100-1250 | Strong |

| C-Cl Stretch | 700-850 | Medium |

| C-Br Stretch | 500-650 | Medium |

Raman Spectroscopic Investigation

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it provides valuable information about non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" mode, where the entire benzene ring expands and contracts, typically gives a strong and sharp signal. The C=O stretching vibration will also be visible, although its intensity can vary. The vibrations involving the heavy halogen atoms (C-Br and C-Cl) are also expected to be Raman active and appear at low wavenumbers. The C-F stretching vibration would also be observable.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1680 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1550-1600 | Strong |

| C-F Stretch | 1100-1250 | Medium |

| C-Cl Stretch | 700-850 | Strong |

| C-Br Stretch | 500-650 | Strong |

Note: This data is predictive, based on the expected Raman activity of the functional groups present in the molecule and data from analogous compounds, due to the lack of specific experimental Raman spectra for this compound in available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, there are two aromatic protons and one acidic proton from the carboxylic acid group.

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The two aromatic protons will be located in different chemical environments due to the influence of the surrounding substituents (bromo, chloro, and fluoro groups). Their chemical shifts will be in the aromatic region (7-8.5 ppm). The electron-withdrawing nature of the halogens and the carboxylic acid group will generally shift these protons downfield. The coupling between the two aromatic protons and with the fluorine atom will result in a complex splitting pattern (e.g., doublets of doublets), which can be analyzed to determine their relative positions on the aromatic ring.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | broad singlet | - |

| Aromatic H | 7.5 - 8.5 | doublet of doublets | J(H-H), J(H-F) |

| Aromatic H | 7.5 - 8.5 | doublet of doublets | J(H-H), J(H-F) |

Note: The predicted chemical shifts and coupling constants are estimations based on the analysis of similar halogenated benzoic acids, as specific experimental ¹H NMR data for this compound is not publicly available.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The seven aromatic carbons will appear in the region of 120-150 ppm. The chemical shifts of these carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative halogens (C-Br, C-Cl, C-F) will have their chemical shifts significantly affected. The carbon attached to the fluorine atom will also exhibit C-F coupling, which can be observed in the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-H | 125 - 135 |

| Aromatic C-H | 125 - 135 |

Note: These are estimated chemical shift ranges based on empirical data for substituted benzoic acids, as experimental ¹³C NMR data for the target compound is not available.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR is a powerful tool for characterizing fluorine-containing compounds.

In the ¹⁹F NMR spectrum of this compound, a single signal is expected, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal will be influenced by the other substituents on the ring. The fluorine signal will likely be split into a doublet of doublets due to coupling with the two neighboring aromatic protons. The magnitude of these H-F coupling constants can provide further structural confirmation.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic F | -100 to -130 | doublet of doublets | J(F-H) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is an indispensable tool for the structural analysis of this compound, providing a highly accurate mass measurement of the parent ion, which in turn confirms its elemental composition. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁹F, ³⁵Cl, ⁷⁹Br, and ¹⁶O).

HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield a measured mass-to-charge ratio (m/z) for the molecular ion [M-H]⁻ or [M+H]⁺ with a high degree of precision, often to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the molecular formula, C₇H₃BrClFO₂, distinguishing it from other potential isobaric compounds.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides critical insights into the compound's structure through fragmentation analysis. By inducing fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated. The fragmentation of this compound is expected to proceed through characteristic losses of small molecules and radicals from the parent ion. While specific experimental data for this compound is not widely available in public scientific literature, a predicted fragmentation pattern can be postulated based on the known fragmentation behaviors of benzoic acids and halogenated aromatic compounds.

Key predicted fragmentation pathways would likely involve the initial loss of the carboxylic acid group or parts of it, such as the loss of H₂O, CO, or CO₂. Subsequent fragmentation would likely involve the cleavage of the carbon-halogen bonds. The relative isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic pattern for the molecular ion and any fragment ions containing these halogens, further aiding in their identification.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Fragment | Theoretical Exact Mass (m/z) | Predicted Loss |

| [M-H]⁻ | C₇H₂BrClFO₂⁻ | 251.8997 | H⁺ |

| [M-H-H₂O]⁻ | C₇BrClFO⁻ | 233.8892 | H₂O |

| [M-H-COOH]⁻ | C₆H₂BrClF⁻ | 206.9041 | COOH |

| [M-H-Br]⁻ | C₇H₂ClFO₂⁻ | 172.9784 | Br |

| [M-H-Cl]⁻ | C₇H₂BrFO₂⁻ | 216.9290 | Cl |

Note: The theoretical exact masses are calculated for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

While a crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, the data that would be obtained from such an analysis would be comprehensive. The analysis would reveal the planar structure of the benzene ring and the orientation of the bromo, chloro, fluoro, and carboxylic acid substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential halogen bonding, which dictate the packing of the molecules in the crystal lattice.

Table 2: Crystallographic Data Parameters Obtainable from X-ray Analysis of this compound

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-Br, C-Cl, C-F, C=O, C-O, O-H). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, Br-C-C, O=C-O). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

The successful application of these advanced spectroscopic techniques would provide a complete and unambiguous structural characterization of this compound, which is fundamental for understanding its chemical properties and potential applications.

Synthetic Utility and Strategic Applications of 2 Bromo 4 Chloro 5 Fluorobenzoic Acid As a Synthon

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The highly functionalized nature of 2-bromo-4-chloro-5-fluorobenzoic acid makes it an attractive starting material for the synthesis of novel APIs. The presence of multiple halogen substituents allows for selective and sequential chemical transformations, which is a key advantage in the multi-step synthesis of complex drug molecules.

Integration into Complex Heterocyclic Systems

Halogenated benzoic acids are fundamental precursors for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals. The bromine atom in this compound is particularly suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of intricate heterocyclic ring systems.

The carboxylic acid group can be readily converted into other functional groups, such as amides or esters, which can then be utilized in cyclization reactions to form rings. For instance, condensation with a suitably substituted amine could lead to the formation of benzoxazinones or quinazolinones, which are privileged scaffolds in medicinal chemistry.

Role in Medicinal Chemistry Scaffold Construction

In medicinal chemistry, the term "scaffold" refers to the core structure of a molecule to which various functional groups are attached. The this compound molecule itself can serve as a scaffold, or a key intermediate in the assembly of one. The differential reactivity of the halogen atoms allows for regioselective functionalization. For example, the bromine atom can be selectively targeted for metal-catalyzed cross-coupling reactions, while the chlorine and fluorine atoms can influence the electronic properties of the ring and participate in nucleophilic aromatic substitution reactions under specific conditions.

This allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of a new series of compounds, which is a critical step in the drug discovery process. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

Intermediate in Agrochemical and Specialty Chemical Production

Similar to its utility in the pharmaceutical industry, this compound is anticipated to be a valuable intermediate in the production of advanced agrochemicals. Many modern herbicides, fungicides, and insecticides are complex organic molecules that incorporate halogenated aromatic rings. The synthesis of these products often relies on the same synthetic methodologies used in drug discovery, including cross-coupling and nucleophilic substitution reactions.

The specific substitution pattern of this benzoic acid derivative could be leveraged to create new active ingredients for crop protection with novel modes of action or improved efficacy. In the realm of specialty chemicals, this compound could find use in the synthesis of dyes, pigments, and other performance chemicals where a highly substituted aromatic core is required.

Development of Functional Materials and Probes

The unique electronic and structural features of this compound also suggest its potential utility in the development of functional materials and chemical probes. The high degree of halogenation can impart specific properties, such as flame retardancy or altered electronic characteristics, which could be beneficial in the synthesis of advanced polymers or liquid crystals.

Furthermore, this compound could be used as a starting point for the synthesis of fluorescent probes for biological imaging or as a building block for sensors. The reactive handles on the molecule allow for its incorporation into larger, more complex systems designed for specific applications in materials science and chemical biology. While concrete examples in the literature are scarce, the structural attributes of this compound mark it as a compound with considerable potential for future research and development in this area.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-chloro-5-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated benzoic acids often involves sequential halogenation and carboxylation steps. For example, 2,4-Dichloro-5-fluorobenzoic acid is synthesized via nitration followed by hydrolysis and halogenation using reagents like nitric acid and chlorine gas in ethanol/water mixtures . For this compound, analogous multi-step routes may employ catalysts such as AlCl₃ for Friedel-Crafts halogenation. Optimization includes controlling stoichiometry (e.g., excess halogenating agents), temperature (e.g., 0–50°C to minimize side reactions), and solvent polarity (e.g., 1,4-dioxane for improved solubility) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) and halogen presence .

- NMR (¹H/¹³C/¹⁹F) : ¹⁹F NMR is critical for resolving fluorine substituents, while ¹H NMR reveals substitution patterns (e.g., aromatic splitting from Br/Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ ion for C₇H₃BrClFO₂⁻) and isotopic patterns from Br/Cl .

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL (via SHELX suite) is widely used for refinement, leveraging high-resolution data to resolve halogen positions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent decomposition .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to minimize environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of halogenated benzoic acids?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered atoms . High-resolution data (≤1.0 Å) improves precision. Cross-validate with DFT-calculated geometries (e.g., Gaussian) to identify outliers . For ambiguous halogen positions, EDMA (Electron Density Maximum Analysis) in Olex2 or ORTEP-3 visualizes electron density maps to refine substituent orientation .

Q. What strategies mitigate competing side reactions during halogenation steps in benzoic acid derivatives?

- Methodological Answer :

- Selective Halogenation : Use directing groups (e.g., -COOH meta-directing) to control Br/Cl/F positions. For example, fluorination prior to bromination reduces steric interference .

- Catalyst Screening : Lewis acids like FeCl₃ or CuBr₂ enhance regioselectivity in electrophilic substitution .

- Kinetic Control : Lower temperatures (e.g., -10°C) favor mono-halogenation, while excess reagent drives di-/tri-substitution .

- In-situ Monitoring : LC-MS or TLC tracks reaction progress to halt at intermediate stages if needed .

Q. How can researchers design analogues of this compound for biological activity studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute Br with CF₃ or I to modulate lipophilicity (clogP) and binding affinity .

- Scaffold Hybridization : Merge with heterocycles (e.g., pyridine rings) via Suzuki coupling using boronic acid intermediates (e.g., 4-Bromo-2-fluorophenylboronic acid) .

- SAR Studies : Test derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) in enzyme assays (e.g., kinase inhibition) to map substituent effects on IC₅₀ .

- Computational Modeling : Docking (AutoDock Vina) predicts binding modes to targets like COX-2 or bacterial enzymes, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.